molecular formula C10H9Br3O B14036876 1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one

1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one

Katalognummer: B14036876
Molekulargewicht: 384.89 g/mol
InChI-Schlüssel: QLKRRLKOWGACPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Br3O. This compound is characterized by the presence of multiple bromine atoms attached to a phenyl ring and a propan-2-one moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Vorbereitungsmethoden

The synthesis of 1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one typically involves the bromination of precursor compounds. One common method involves the bromination of 1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the phenyl ring .

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis process.

Analyse Chemischer Reaktionen

1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and primary amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield phenols, while oxidation with potassium permanganate can produce carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through substitution and coupling reactions.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive, making it a suitable candidate for various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its multiple bromine atoms and the presence of the propan-2-one moiety, which enhance its reactivity and versatility in various chemical reactions.

Eigenschaften

Molekularformel

C10H9Br3O

Molekulargewicht

384.89 g/mol

IUPAC-Name

1-bromo-1-[3-bromo-5-(bromomethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9Br3O/c1-6(14)10(13)8-2-7(5-11)3-9(12)4-8/h2-4,10H,5H2,1H3

InChI-Schlüssel

QLKRRLKOWGACPW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC(=CC(=C1)CBr)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.